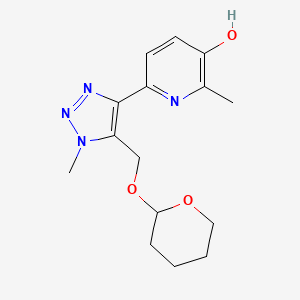

2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol is a compound characterized by its intricate structure, featuring a combination of triazole and pyridine rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol can be achieved through multi-step reactions, involving the formation of the triazole ring followed by its functionalization with the pyridine and tetrahydro-2H-pyran-2-yl groups. Common reagents include azides and alkynes, with copper(I) catalysis often employed for the Huisgen cycloaddition. Reaction conditions typically involve moderate temperatures and inert atmospheres.

Industrial Production Methods

Industrial-scale production may involve optimizing the yield and purity of the compound through continuous flow processes or alternative catalytic systems. Solvent choice and reaction conditions are critical to scale efficiency and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol undergoes various reactions, including:

Oxidation: Can lead to the formation of corresponding oxides or introduction of functional groups.

Reduction: May reduce pyridine ring or other functionalities.

Substitution: Nucleophilic or electrophilic substitution reactions primarily at the pyridine ring or tetrahydro-2H-pyran-2-yl groups.

Common Reagents and Conditions

Reagents like KMnO₄ (for oxidation), Pd/C (for hydrogenation), and various electrophiles (for substitution) are frequently used. Conditions vary but typically involve controlled temperatures and solvents compatible with the stability of the compound.

Major Products

The major products depend on the specific reactions undertaken, but typically include substituted pyridine derivatives, modified triazole compounds, and various oxidation products.

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules and materials, such as ligands for catalysis and molecular scaffolds in supramolecular chemistry.

Biology

In biological research, it may act as a probe for studying biochemical pathways, given its potential to interact with specific enzymes and proteins.

Medicine

Potential medicinal applications include the development of new pharmaceuticals, particularly due to the triazole ring's known bioactivity. It may serve as a lead compound in designing drugs targeting specific diseases or conditions.

Industry

In industrial settings, the compound could be used in the development of new materials with specific properties, such as polymers and resins.

Mecanismo De Acción

The mechanism of action of 2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol largely depends on its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings can facilitate binding to metal ions or organic molecules, affecting biochemical pathways and cellular functions.

Molecular Targets and Pathways

Likely targets include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound can potentially modulate activity or signal transduction, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridin-3-ol

2-Methyl-6-(5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol

Uniqueness

What sets 2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol apart is its unique combination of functional groups, allowing for diverse reactivity and interactions

Actividad Biológica

The compound 2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol (CAS Number: 2170129-05-0) is a novel chemical entity that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

The molecular formula of the compound is C15H20N4O3, with a molecular weight of 304.34 g/mol . The structure includes a pyridine ring, a triazole moiety, and a tetrahydro-pyran group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H20N4O3 |

| Molecular Weight | 304.34 g/mol |

| CAS Number | 2170129-05-0 |

| Purity | 96% |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole moiety is known for its ability to interact with various enzymes, potentially modulating their activity. This interaction often involves hydrogen bonding and π-π stacking interactions, which are crucial for binding affinity.

- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing downstream signaling pathways. Its structural components suggest potential interactions with both hydrophilic and hydrophobic regions of target proteins.

Biological Activity

Recent studies have highlighted various aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that derivatives containing triazole rings exhibit significant antimicrobial properties. For instance, compounds similar in structure have been evaluated for their efficacy against bacterial strains, demonstrating notable inhibition zones in disc diffusion assays.

Anticancer Properties

Several studies have explored the anticancer potential of triazole-containing compounds. For instance, compounds linked to triazole have shown promising results in inhibiting cancer cell proliferation in vitro. A study reported that certain analogs exhibited IC50 values ranging from 10 µM to 50 µM against various cancer cell lines, indicating moderate cytotoxicity.

Case Studies

-

Study on Anticancer Activity :

- A recent investigation into triazole derivatives demonstrated that modifications at the pyridine and triazole positions enhanced cytotoxic effects against A549 lung cancer cells.

- The compound showed an IC50 value of 25 µM , suggesting significant potential for further development as an anticancer agent .

- Antimicrobial Evaluation :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure:

- Triazole Moiety : Essential for enzyme inhibition and receptor binding.

- Pyridine Ring : Influences lipophilicity and overall bioavailability.

- Tetrahydro-Pyran Group : May enhance solubility and stability in biological systems.

Propiedades

IUPAC Name |

2-methyl-6-[1-methyl-5-(oxan-2-yloxymethyl)triazol-4-yl]pyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-10-13(20)7-6-11(16-10)15-12(19(2)18-17-15)9-22-14-5-3-4-8-21-14/h6-7,14,20H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUPBAFHRLPJTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C2=C(N(N=N2)C)COC3CCCCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.